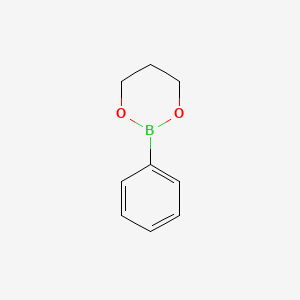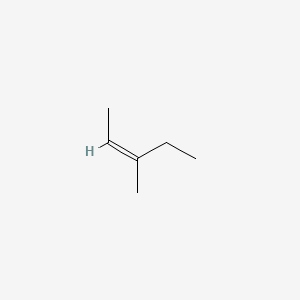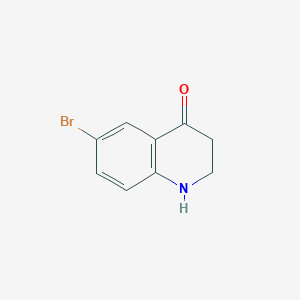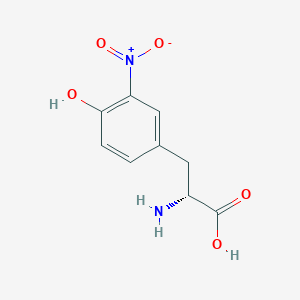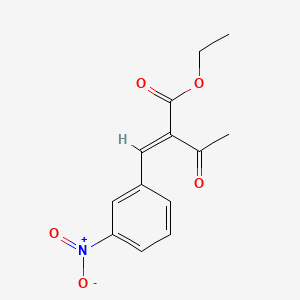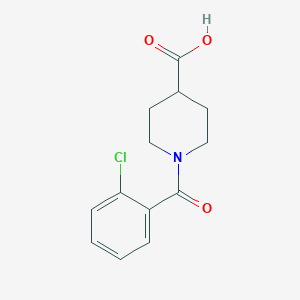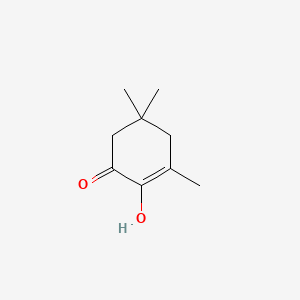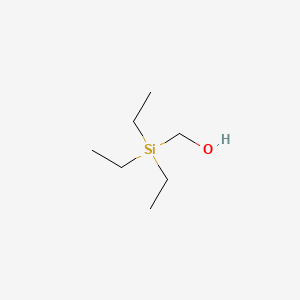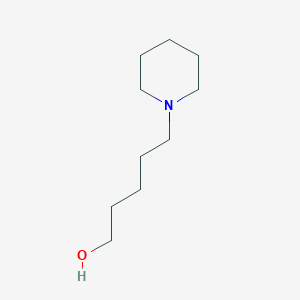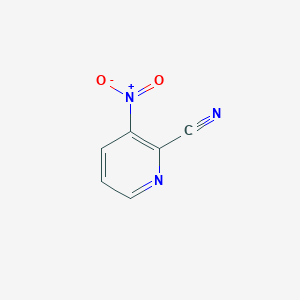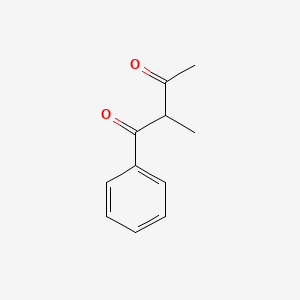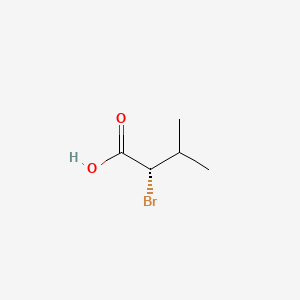
(S)-2-Bromo-3-methylbutanoic acid
Übersicht
Beschreibung
“(S)-2-Bromo-3-methylbutanoic acid” is a type of organic compound known as a carboxylic acid . Carboxylic acids are characterized by the presence of a carboxyl group (-COOH), which gives them their acidic properties . The “(S)” in the name indicates the specific stereochemistry of the molecule, referring to the spatial arrangement of the atoms .
Molecular Structure Analysis
The molecular structure of a compound like “(S)-2-Bromo-3-methylbutanoic acid” would consist of a carboxyl group, a bromine atom, and a methyl group attached to a butane backbone . The exact structure would depend on the stereochemistry indicated by the “(S)” designation .Chemical Reactions Analysis
Carboxylic acids, such as “(S)-2-Bromo-3-methylbutanoic acid”, can undergo a variety of chemical reactions, including acid-base reactions . They can react with bases to form salts and with alcohols to form esters .Physical And Chemical Properties Analysis
Carboxylic acids typically have higher boiling points than similar-sized molecules that don’t contain a carboxyl group, due to their ability to form hydrogen bonds . They are also generally soluble in water and have a sour taste .Wissenschaftliche Forschungsanwendungen
Applications in Analytical Chemistry
- Quantitative Determination in Alcoholic Beverages : Gracia-Moreno et al. (2015) developed a method for the quantitative determination of hydroxy acids, including derivatives of 2-bromo-3-methylbutanoic acid, in wines and other alcoholic beverages. This method optimizes the analysis of these acids, which are precursors to important aroma compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Applications in Chemical Synthesis and Structural Analysis
Structural Elucidation : Seidel et al. (2020) reported the crystallization and structural elucidation of enantiopure and racemic 2-bromo-3-methylbutyric acid. This research sheds light on intermolecular interactions and preferred conformations in the solid state, which is crucial for understanding the compound's chemical behavior (Seidel, Nöthling, Goddard, & Lehmann, 2020).
Synthesis of Optically Active Compounds : Yuasa (2008) synthesized optically active S-methylthio-2-methylbutanoate from 2-methylbutanoic acid. This compound, found in hops, cheese, and melons, is significant for its tropical fruit-type flavor, demonstrating the compound's utility in flavor chemistry (Yuasa, 2008).
Template for Chiral Surfaces : Lee and Zaera (2006) studied the adsorption of (S)-2-methylbutanoic acid on platinum surfaces. This research is important for understanding chiral superstructures and their potential applications in enantioselective processes (Lee & Zaera, 2006).
Applications in Biochemistry and Metabolism
Metabolic Studies : Serrazanetti et al. (2011) explored the metabolic shift in Lactobacillus sanfranciscensis under acid stress, focusing on the production of 3-methylbutanoic and 2-methylbutanoic acids. This research highlights the role of these compounds in bacterial metabolism under stress conditions (Serrazanetti, Ndagijimana, Sado-Kamdem, Corsetti, Vogel, Ehrmann, & Guerzoni, 2011).
Conversion and Configurational Analysis : Sylvester, Lan, and Stevens (1981) conducted a study on the conversion of leucine to valine, using (S)-2-methylbutanoic acid for configurational assignments. This type of research is vital for understanding amino acid metabolism (Sylvester, Lan, & Stevens, 1981).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-bromo-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBARDWJXBGYEJ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295753 | |
| Record name | (2S)-2-Bromo-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Bromo-3-methylbutanoic acid | |
CAS RN |
26782-75-2 | |
| Record name | (2S)-2-Bromo-3-methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26782-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromoisovaleric acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026782752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Bromo-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-2-Bromo-3-methylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-BROMOISOVALERIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1174557W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)
